Ascaphin-8 is a C-terminal α-helical antimicrobial peptide composed of 19 amino acids, with the sequence GFKDLLKGAAKALVKTVLF-NH₂. It was isolated from the skin secretion of the North American tailed frog, Ascaphus truei, particularly in response to norepinephrine stimulation. This peptide exhibits significant antimicrobial and potential antitumor properties, making it a subject of interest in pharmaceutical research and development. The unique properties of Ascaphin-8 stem from its structural characteristics, which contribute to its biological activity and stability.
Ascaphin-8 is classified as an antimicrobial peptide (AMP) and is part of a larger family of peptides known as ascaphins. These peptides are derived from the skin secretions of certain amphibians, which are known for their defensive biological functions against pathogens. Ascaphin-8 specifically has been studied for its ability to inhibit cancer cell proliferation, showcasing its dual role as both an antimicrobial and an antitumor agent .
The synthesis of Ascaphin-8 involves several methodologies aimed at enhancing its stability and biological activity. Traditional synthetic routes have been supplemented by modern techniques such as thiol-halogen click chemistry, which allows for the creation of stapled analogs that improve the peptide's resistance to enzymatic degradation.
The molecular structure of Ascaphin-8 is characterized by an α-helical conformation, which is crucial for its biological function.
Ascaphin-8 can undergo various chemical reactions that modify its structure and enhance its properties:
The mechanism by which Ascaphin-8 exerts its effects involves several processes:
Ascaphin-8 possesses distinct physical and chemical properties that contribute to its functionality:
Ascaphin-8 has promising applications in various scientific fields:
Ascaphin-8 was first isolated in 2004 from norepinephrine-stimulated skin secretions of the Ascaphus truei (North American tailed frog), a species recognized as the most primitive extant anuran and considered the sister taxon to all other living frogs [4] [10]. This evolutionary position makes Ascaphus truei a critical subject for studying the evolution of innate immune defenses in amphibians. The peptide was identified among a family of eight structurally related ascaphins through reverse-phase HPLC purification and Edman degradation sequencing [4] [6]. Its discovery provided evidence that antimicrobial peptide-based defense mechanisms arose early in anuran evolution, with Ascaphus truei inhabiting cold, fast-flowing streams in the Pacific Northwest, where microbial challenges are significant [6] [10].
Ascaphin-8 is a cationic α-helical antimicrobial peptide composed of 19 amino acid residues (Primary sequence: GFKDLLKGAAKALVKTVLF-NH₂) with a molecular weight of approximately 2.1 kDa [1] [4]. Key structural features include:
Biophysical analyses (circular dichroism, NMR) confirm that Ascaphin-8 adopts a stable α-helical conformation in membrane-mimetic environments (e.g., 50% trifluoroethanol/water) but remains unstructured in aqueous solutions [2] [10]. This structural flexibility facilitates pore formation in microbial membranes. Stapled analogs (e.g., Ascaphin-8-3) incorporating non-natural amino acids and hydrocarbon crosslinks show enhanced helicity (up to 80% increase) and protease resistance [1].
Table 1: Structural Characteristics of Ascaphin-8
Property | Value | Method of Analysis |
---|---|---|
Amino Acid Sequence | GFKDLLKGAAKALVKTVLF-NH₂ | Edman degradation, MS/MS [4] |
Molecular Weight | 2103.6 Da | Mass spectrometry [4] |
Net Charge (pH 7) | +4 | Computational prediction [7] |
Secondary Structure | α-helical (membrane-bound) | CD spectroscopy, NMR [2] |
Hydrophobicity Index | 0.45 | CAMP Signatures [2] |
As a component of Ascaphus truei's innate immune system, Ascaphin-8 provides rapid defense against bacterial pathogens through membranolytic mechanisms. Key functions include:
Notably, Ascaphin-8 exhibits species-specific activity, inhibiting ESBL-producing Proteus mirabilis (MIC = 12.5–25 μM) while showing no efficacy against non-ESBL strains (MIC >100 μM) [3]. This selectivity arises from differences in membrane composition between resistant and susceptible strains.
Table 2: Antimicrobial Activity of Native Ascaphin-8
Pathogen | MIC (μM) | Membrane Model Used |
---|---|---|
Escherichia coli (ESBL) | 1.5–6 | POPC:POPG (3:1) [3] |
Klebsiella pneumoniae (ESBL) | 12.5–25 | POPC:POPG (3:1) [3] |
Proteus mirabilis (ESBL) | 12.5–25 | POPC:POPG (3:1) [3] |
Propionibacterium acnes | 3–12.5 | POPC [5] |
Staphylococcus aureus | ≤25 | POPC:POPG (3:1) [10] |
Ascaphin-8’s dual antimicrobial and immunomodulatory actions position it as a promising template for novel therapeutics:
Anticancer Applications
Stapled analogs (e.g., Ascaphin-8-3) exhibit potent activity against cancer cell lines:
Anti-Infective and Immunomodulatory Effects
Therapeutic Optimization Challenges
Table 3: Therapeutic Potential of Ascaphin-8 and Key Analogs
Application | Compound | Key Findings |
---|---|---|
Lung Cancer Therapy | Stapled Ascaphin-8-3 | IC₅₀ = 2.4 μM (A549); 7.2 μM (C4-2B) [1] |
Acne Vulgaris | [D4k]Ascaphin-8 | MIC = 3–12.5 μM (P. acnes); suppresses TNF-α [5] |
MDR Bacterial Infections | [K10,14,18] Analog | LC₅₀ >500 μM; retains antibacterial activity [9] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1